4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide
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Description
4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide, also known as MMMSB or GW806742X, is a selective and potent inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is an enzyme that is overexpressed in many solid tumors and is involved in regulating the pH of the tumor microenvironment. MMMSB has shown promising results in preclinical studies as a potential anticancer agent.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) discusses a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base, highlighting its potential in photodynamic therapy for cancer treatment due to its excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests the relevance of benzenesulfonamide derivatives in developing Type II photosensitizers for therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Assembly
Research on arylsulfonamide para-alkoxychalcone hybrids by de Castro et al. (2013) explores how these compounds' conformation and assembly are influenced by their chemical structure, demonstrating the importance of sulfonamide derivatives in studying molecular interactions and crystal packing (de Castro et al., 2013).
Enzyme Inhibition for Therapeutic Applications
A series of benzenesulfonamides were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors by Gul et al. (2016). Some derivatives showed promising results for further anti-tumor activity studies, highlighting the therapeutic applications of benzenesulfonamide derivatives in targeting specific enzymes (Gul et al., 2016).
Herbicide Metabolism and Selectivity
Sweetser, Schow, and Hutchison (1982) investigated the metabolism of chlorsulfuron, a compound structurally related to benzenesulfonamides, in plants. The study showed that crop plants could metabolize the herbicide to an inactive product, highlighting the role of benzenesulfonamide derivatives in agricultural chemistry and plant selectivity towards herbicides (Sweetser, Schow, & Hutchison, 1982).
Endothelin Antagonism for Cardiovascular Therapies
Murugesan et al. (1998) described the discovery of biphenylsulfonamides as a new series of endothelin-A selective antagonists, with modifications leading to improved binding and functional activity. This research underscores the potential of benzenesulfonamide derivatives in developing treatments for cardiovascular diseases (Murugesan et al., 1998).
properties
IUPAC Name |
4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S2/c1-18(25(4,19)20)14-11-12(9-10-16(14)24-3)26(21,22)17-13-7-5-6-8-15(13)23-2/h5-11,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCPOPSYCBLKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxyphenyl)-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
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